molecular formula C8H9BrN2O2 B1370549 5-bromo-2-methoxy-N-methylnicotinamide CAS No. 1072854-99-9

5-bromo-2-methoxy-N-methylnicotinamide

Cat. No.: B1370549
CAS No.: 1072854-99-9
M. Wt: 245.07 g/mol
InChI Key: MUAARLCXQTWPPF-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methylnicotinamide is a chemical compound that belongs to the family of nicotinamide derivatives. It has gained significant interest due to its potential therapeutic applications. The molecular formula of this compound is C8H9BrN2O2, and its molecular weight is 245.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-methylnicotinamide typically involves the bromination of 2-methoxy-N-methylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at controlled temperatures to ensure selective bromination at the desired position on the nicotinamide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms .

Scientific Research Applications

5-Bromo-2-methoxy-N-methylnicotinamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
  • Methyl 5-bromo-2-methoxynicotinate
  • 5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine
  • Methyl 5-bromo-3-methoxypicolinate

Uniqueness

5-Bromo-2-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Its methoxy and bromine substituents contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-2-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7(12)6-3-5(9)4-11-8(6)13-2/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAARLCXQTWPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-36 in 43% yield, starting from 5-bromo-2-methoxynicotinic acid and methylamine hydrochloride (4.3 equiv); 1H NMR (400 MHz, DMSO-d6) δ ppm 8.42 (d, 1 H), 8.26-8.35 (m, 1 H), 8.20 (d, 1 H), 3.95 (s, 3 H), 2.79 (d, 3 H); MS (APPI/APCI) m/z 245, 247[M+H+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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